4-Bromobenzyl-(3-butene)ether
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Overview
Description
4-Bromobenzyl-(3-butene)ether is an organic compound with the molecular formula C11H13BrO. It features a bromobenzyl group attached to a butene ether chain. This compound is of interest due to its unique structure, which combines aromatic and aliphatic characteristics, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromobenzyl-(3-butene)ether can be synthesized through the Williamson Ether Synthesis. This method involves the reaction of 4-bromobenzyl bromide with 3-butene-1-ol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as distillation or recrystallization, to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzyl-(3-butene)ether undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Pd-C, NaBH4, LiAlH4
Substitution: NaOH, NH3, RNH2
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Benzyl-(3-butene)ether
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
4-Bromobenzyl-(3-butene)ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Bromobenzyl-(3-butene)ether involves its interaction with molecular targets through its bromobenzyl and butene ether moieties. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ether linkage can undergo cleavage under acidic or basic conditions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl-(3-butene)ether: Lacks the bromine atom, making it less reactive in electrophilic substitution reactions.
4-Chlorobenzyl-(3-butene)ether: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
4-Methoxybenzyl-(3-butene)ether: Contains a methoxy group, which can influence its electronic properties and reactivity.
Uniqueness
4-Bromobenzyl-(3-butene)ether is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
IUPAC Name |
1-bromo-4-(but-3-enoxymethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-2-3-8-13-9-10-4-6-11(12)7-5-10/h2,4-7H,1,3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXRKWDBIQTXQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOCC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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